Pyruvic acid

Vue d'ensemble

Description

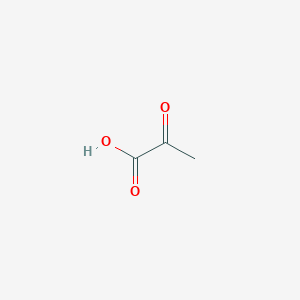

Pyruvic acid (CH₃COCOOH) is a pivotal α-keto acid in biochemistry, serving as the end product of glycolysis and a precursor to acetyl-CoA for the Krebs cycle . It exists as a colorless liquid at room temperature but can be stabilized via cocrystallization for industrial applications . Its roles span metabolism, dermatology (as a chemical peel), and atmospheric chemistry, where it forms via oxidation of volatile organic compounds like isoprene . This compound also serves as a biomarker in medical diagnostics, such as mitochondrial disorders and cancer progression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide pyruvique peut être synthétisé selon plusieurs méthodes :

Distillation de l’acide tartrique : Chauffage d’un mélange d’acide tartrique et de bisulfate de potassium à 210–220 °C.

Oxydation du propylène glycol : Utilisation d’oxydants forts comme le permanganate de potassium ou l’eau de Javel.

Hydrolyse du cyanure d’acétyle : Formé par la réaction du chlorure d’acétyle avec le cyanure de potassium.

Méthodes de production industrielle : La production industrielle de l’acide pyruvique implique principalement la synthèse chimique et les voies biotechnologiques. La méthode de synthèse chimique comprend la déshydratation et la décarboxylation de l’acide tartrique à l’aide de pyrophosphate de potassium . La production biotechnologique implique une fermentation microbienne à l’aide de souches comme Candida glabrata, qui peuvent produire des rendements élevés d’acide pyruvique .

Analyse Des Réactions Chimiques

Types de réactions : L’acide pyruvique subit diverses réactions chimiques, notamment :

Oxydation : L’acide pyruvique peut être oxydé pour former l’acétyl-coenzyme A, qui entre dans le cycle de l’acide citrique.

Réduction : Il peut être réduit en acide lactique en conditions anaérobies.

Substitution : L’acide pyruvique réagit avec l’hydrazine pour former des hydrazones et avec l’hydroxylamine pour former des oximes.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, eau de Javel.

Réduction : NADH dans les systèmes biologiques.

Substitution : Hydrazine, hydroxylamine.

Principaux produits :

Acétyl-coenzyme A : Formé pendant la respiration aérobie.

Acide lactique : Formé pendant la respiration anaérobie.

Hydrazones et oximes : Formés par des réactions de substitution.

Applications De Recherche Scientifique

Pharmaceutical Applications

Pyruvic acid is significant in the pharmaceutical industry due to its role in energy metabolism and potential therapeutic properties:

- Cancer Treatment : this compound derivatives, such as pyruvate salts, have shown promise in cancer therapy by inhibiting the altered energy metabolism of cancer cells. This is particularly relevant in the context of the Warburg effect, where cancer cells rely on glycolysis for energy even in the presence of oxygen. Research indicates that targeting pyruvate metabolism can suppress tumor growth and enhance chemotherapy efficacy by inhibiting lactate dehydrogenase (LDH), which converts pyruvate to lactate .

- Metabolic Disorders : this compound exhibits antioxidant properties and has been explored as a nutraceutical for managing conditions like Type II diabetes. Its role in glucose homeostasis makes it a candidate for further research into metabolic health interventions .

Biotechnology and Industrial Uses

The applications of this compound extend to biotechnology and industrial processes:

- Biofuel Production : this compound serves as a precursor for biofuels. Microorganisms can convert sugars into this compound, which is then fermented into ethanol. This process contributes to sustainable energy solutions by reducing reliance on fossil fuels .

- Chemical Synthesis : It is utilized as a building block for synthesizing various chemicals, including L-tyrosine, L-tryptophan, and other important compounds used in pharmaceuticals and food additives .

Table 1: Key Industrial Applications of this compound

| Application | Description | Industry Impact |

|---|---|---|

| Biofuel Production | Fermentation of sugars to produce ethanol via this compound | Renewable energy sector |

| Chemical Synthesis | Precursor for L-tyrosine, L-tryptophan, and other chemicals | Pharmaceuticals and food industries |

| Nutraceuticals | Antioxidant properties aiding in metabolic health | Health and wellness |

Food Industry Applications

In the food industry, this compound is utilized for its flavoring properties and as an acidity regulator:

- Fermented Products : this compound is naturally produced during fermentation processes and contributes to the flavor profile of various fermented foods and beverages. Its presence can enhance the sensory attributes of products like yogurt and vinegar .

Health Implications

Research has indicated that dysregulation of pyruvate metabolism is linked to several health conditions:

- Neurodegenerative Diseases : Altered pyruvate metabolism may contribute to diseases such as Alzheimer's and Parkinson's by affecting energy production in neurons .

- Cardiovascular Health : Studies suggest that maintaining normal levels of pyruvate can support cardiovascular health by improving metabolic efficiency .

Table 2: Health Implications Related to this compound

| Condition | Impact of Pyruvate Metabolism | Research Findings |

|---|---|---|

| Cancer | Increased glycolysis supports tumor growth | Targeting LDH enhances chemotherapy |

| Neurodegenerative Diseases | Impaired energy metabolism affects neuronal function | Links to Alzheimer's and Parkinson's |

| Cardiovascular Diseases | Normal levels support heart health | Improves metabolic efficiency |

Case Studies

Several studies have explored the applications of this compound:

- A study demonstrated that inhibiting LDH activity in cancer cell lines led to reduced lactate production and enhanced sensitivity to doxorubicin, a common chemotherapy drug. This highlights the potential of targeting pyruvate metabolism in cancer therapies .

- Research on microbial fermentation processes has shown that genetically engineered strains of E. coli can produce high yields of pyruvate efficiently, showcasing its industrial relevance for sustainable chemical synthesis .

Mécanisme D'action

L’acide pyruvique sert de carburant biologique en étant converti en acétyl-coenzyme A, qui entre ensuite dans le cycle de l’acide citrique (cycle de Krebs) pour produire de l’ATP de manière aérobie . En l’absence d’oxygène, l’acide pyruvique est converti en lactate, ce qui permet une production d’énergie anaérobie . Il est impliqué dans diverses voies métaboliques, notamment la glycolyse et la néoglucogenèse .

Composés similaires :

Acide acétoacétique : Un autre acide alpha-cétonique impliqué dans le métabolisme.

Acide lactique : Un produit de la réduction de l’acide pyruvique.

Acide acétylformique : Chimiquement similaire à l’acide pyruvique.

Unicité : L’acide pyruvique est unique en raison de son rôle central dans le métabolisme, agissant comme un intermédiaire clé dans la voie de la glycolyse et reliant divers processus métaboliques. Sa capacité à être converti en plusieurs produits, comme l’acétyl-coenzyme A, l’acide lactique et l’alanine, souligne sa polyvalence et son importance dans les conditions aérobie et anaérobie .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

α-Ketobutyric Acid

Structural Similarity : Both pyruvic acid and α-ketobutyric acid (CH₃CH₂COCOOH) are α-keto acids with a ketone group adjacent to the carboxyl group.

Metabolic Differences :

- Oxidation Pathways : While both undergo oxidative decarboxylation in the brain, this compound is fully oxidized to CO₂ and water, whereas α-ketobutyric acid yields CO₂ and propionic acid, requiring less oxygen .

- Enzymatic Specificity : Pyruvate dehydrogenase complex (PDC) acts on this compound, but α-ketobutyric acid relies on a distinct enzyme system, highlighting substrate specificity in mitochondrial oxidation .

| Parameter | This compound | α-Ketobutyric Acid |

|---|---|---|

| Oxidation Product | CO₂ + H₂O | CO₂ + Propionic Acid |

| O₂ Consumption (μmol/hr) | Higher | Lower |

| Metabolic Role | Central to glycolysis | Amino acid catabolism |

α-Ketoglutaric Acid (α-KG)

Functional Contrast :

- Reactivity : α-KG exhibits 7.6-fold higher reactivity with fluorescent probes compared to this compound (5-fold), attributed to its longer carbon chain and additional carboxyl group enhancing electron withdrawal .

- Role in the Citric Acid Cycle : α-KG is a key intermediate in the cycle, while this compound feeds into it via acetyl-CoA.

- Toxicity in Trypanocidal Activity: Both acids undergo oxidative decarboxylation when exposed to hydroperoxides, but α-KG’s larger structure may influence interaction kinetics with glutathione .

Formic Acid

Atmospheric Behavior :

- Phase Distribution : this compound is predominantly vapor-phase (80–90%), whereas formic acid partitions more into aerosols (1–2% particulate) .

- Source Correlation : Both acids correlate with isoprene oxidation, but formic acid’s higher atmospheric abundance (formic-to-pyruvic ratio: 10–30 in gas phase) suggests additional sources like biomass burning .

Phenylthis compound

Metabolic Fate: Derived from phenylalanine, phenylthis compound is reduced to phenylacetic acid or transaminated to phenylalanine, unlike this compound, which integrates into central carbon metabolism . Elevated phenylthis compound in urine is a diagnostic marker for phenylketonuria (PKU), contrasting with this compound’s role in mitochondrial dysfunction .

Lactic Acid

Anaerobic Metabolism : this compound is reduced to lactic acid via lactate dehydrogenase during hypoxia. While both acids accumulate in muscle fatigue, this compound’s oxidation capacity (via conversion to acetyl-CoA) makes it a more versatile energy substrate .

Key Research Findings

Agricultural and Food Science

- Onion Pungency : this compound content correlates with onion pungency (r = 0.515), with red onions (8.5 µmol/g) having higher levels than white varieties (6.5 µmol/g) .

- Fermentation Dynamics: In kohlrabi fermentation, this compound content declines post-48 hours due to microbial conversion to branched-chain amino acids (e.g., valine) .

Atmospheric and Astrochemical Significance

- Meteoritic Presence : this compound and citric acid cycle intermediates (e.g., oxaloacetic acid) are detected in carbonaceous meteorites, suggesting prebiotic synthesis pathways .

- Isoprene Oxidation : this compound forms via atmospheric oxidation of isoprene, with concentrations in the Amazon Basin matching those in industrialized regions, underscoring natural sources .

Activité Biologique

Pyruvic acid, the end product of glycolysis, plays a crucial role in various metabolic pathways and exhibits significant biological activities. This article discusses its biological functions, therapeutic applications, and implications in health, supported by research findings and case studies.

Overview of this compound

This compound (C₃H₄O₃) is a key intermediate in several metabolic processes. It is involved in energy production through the tricarboxylic acid (TCA) cycle and serves as a substrate for various enzymatic reactions. This compound can be converted into acetyl-CoA, lactate, or ethanol, depending on the metabolic needs of the organism and the availability of oxygen.

Metabolic Pathways Involving this compound

- Glycolysis : this compound is produced from glucose during glycolysis, where glucose is broken down to generate ATP.

- TCA Cycle : In aerobic conditions, pyruvate is converted to acetyl-CoA and enters the TCA cycle for further energy production.

- Lactic Acid Fermentation : Under anaerobic conditions, pyruvate can be reduced to lactate, allowing for ATP production without oxygen.

1. Role in Energy Metabolism

This compound is essential for cellular respiration and energy metabolism. It facilitates ATP production through both aerobic and anaerobic pathways:

- Aerobic Metabolism : Pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, entering the TCA cycle.

- Anaerobic Metabolism : In the absence of oxygen, pyruvate is converted to lactate by lactate dehydrogenase, allowing glycolysis to continue and produce ATP.

2. Therapeutic Applications

This compound has been studied for its therapeutic potential in various health conditions:

- Acne Treatment : A study involving 40 patients demonstrated that chemical peels with 40-50% this compound resulted in significant improvements in acne severity. Complete remission was observed in 40% of patients after treatment . The keratolytic and antimicrobial properties of this compound contribute to its effectiveness in reducing sebum production and improving skin hydration .

- Cardiac Health : Research indicates that pyruvate infusion can enhance cardiac contractility in ischemic conditions. This effect is attributed to increased ATP generation and improved mitochondrial function .

- Neuroprotection : Preliminary studies suggest that this compound may protect neuronal cells from stress-induced damage. It appears to mitigate mitochondrial injury during oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Study 1: Acne Treatment Efficacy

In a clinical trial evaluating the efficacy of this compound peels for acne treatment:

- Participants : 40 individuals aged 18-30 with mild to moderate acne.

- Methodology : Patients received chemical peels every two weeks for 3-4 months.

- Results :

- Complete remission: 16 patients (40%)

- Partial remission: 20 patients (50%)

- No improvement: 4 patients (10%)

- : this compound peels are effective and well-tolerated for acne treatment .

Case Study 2: Cardiac Function Improvement

A study on the effects of pyruvate on cardiac function demonstrated:

- Methodology : Intracoronary infusion of pyruvate in patients with ischemic heart disease.

- Findings : Enhanced contractile function and increased ATP levels were observed.

- : Pyruvate may serve as a therapeutic agent for improving heart function post-ischemia .

Data Table: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. How is pyruvic acid quantified in biological samples, and what methodological considerations ensure accuracy?

- Answer : this compound is commonly quantified using the dinitrophenyl hydrazine (DNPH) reagent method, where sodium pyruvate standards are used for calibration . For plant tissues, blending samples with water (1:1 ratio) ensures consistent juice extraction, as mechanical pressing alone may yield variable results . Method validation should include statistical tests (e.g., ANOVA, Tukey’s test) to assess measurement variability .

Q. What experimental protocols are critical for maintaining reproducibility in this compound studies?

- Answer : Reproducibility requires detailed documentation of reagent sources (e.g., trioctylamine in 1-octanol for extraction kinetics ), instrument calibration (e.g., Hand Refractrometer for Total Soluble Solids ), and adherence to standardized protocols (e.g., blending methods for onion samples ). Journals like the Beilstein Journal of Organic Chemistry mandate explicit experimental descriptions, including compound purity verification and statistical thresholds .

Q. How do researchers address variability in this compound levels across experimental replicates?

- Answer : Variability is mitigated through technical replicates (≥3), standardized extraction protocols , and rigorous statistical analysis (e.g., reporting standard deviations and using GLM procedures in SAS ). Contradictory data should be analyzed for confounding factors, such as extraction time or solvent ratios .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound kinetics data during reactive extraction studies?

- Answer : Contradictions often arise from differences in organic phase composition (e.g., trioctylamine concentration) or aqueous phase pH. Advanced studies should isolate variables using factorial design experiments and compare results with literature benchmarks . Kinetic models (e.g., pseudo-first-order assumptions) must be validated with equilibrium data .

Q. How can PICOT/FINER frameworks refine research questions on this compound’s role in metabolic pathways?

- Answer : The PICOT framework (Population: specific cell types; Intervention: pyruvate dehydrogenase modulation; Comparison: untreated controls; Outcome: ATP production rates; Time: 24-hour incubation) clarifies experimental scope . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as pyruvate’s antioxidant effects in oxidative stress models .

Q. What advanced statistical methods are appropriate for multi-variable this compound datasets?

- Answer : Multivariate analysis (e.g., PCA or MANOVA) is recommended for datasets with interdependent variables (e.g., TSS, ascorbic acid, and pyruvate levels in plant tissues ). Non-parametric tests (e.g., Kruskal-Wallis) apply to non-normal distributions, common in small sample sizes .

Q. Methodological Tables

Q. Literature Synthesis Guidelines

- Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Allium Research ) over commercial databases.

- Citation Practices : Use tools like Zotero to manage references, ensuring alignment with PICOT components .

- Contradiction Analysis : Compare methodologies (e.g., extraction solvents in vs. ) to identify protocol-driven discrepancies.

Propriétés

IUPAC Name |

2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Record name | pyruvic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyruvic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021650 | |

| Record name | Pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour | |

| Record name | Pyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.260-1.281 | |

| Record name | Pyruvic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.29 [mmHg] | |

| Record name | Pyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione. | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127-17-3 | |

| Record name | Pyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8558G7RUTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.8 °C | |

| Record name | Pyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.